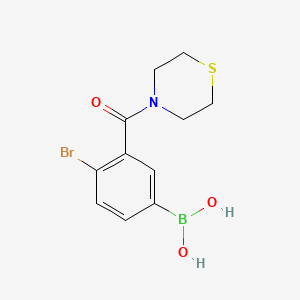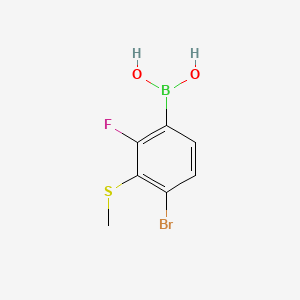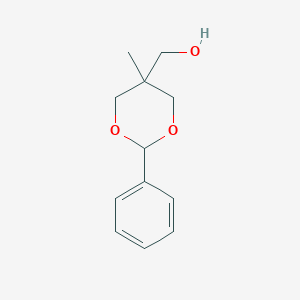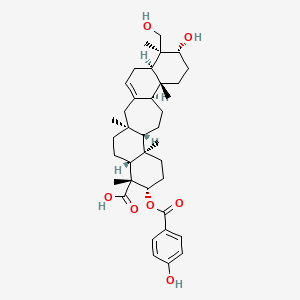
3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid is a complex organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which includes a benzene ring with a carboxyl group and one or more hydroxyl groups. Hydroxybenzoic acids are prominent for their biochemical and antioxidant capabilities, making them significant in various scientific and industrial applications .
Métodos De Preparación
The preparation of 3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid involves several synthetic routes. One common method includes the esterification of 4-hydroxybenzoic acid with appropriate alcohols under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process . Industrial production methods often involve the use of biotechnological approaches, such as the microbial synthesis of 4-hydroxybenzoic acid from shikimate pathway intermediates .
Análisis De Reacciones Químicas
3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or carboxyl groups .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate for synthesizing more complex molecules. In biology, it serves as a model compound for studying the biochemical pathways involving hydroxybenzoic acids. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Industrially, it is used in the production of high-performance polymers and other value-added products .
Mecanismo De Acción
The mechanism of action of 3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid involves its interaction with specific molecular targets and pathways. The compound is known to activate certain receptors, such as HCA1 and HCA2, which play a role in regulating lipid metabolism. By binding to these receptors, the compound can suppress lipolysis in adipocytes, contributing to the management of dyslipidemia .
Comparación Con Compuestos Similares
3beta-(4-Hydroxybenzoyloxy)-21beta,29-dihydroxyserrat-14-en-24-oic acid can be compared with other hydroxybenzoic acids, such as salicylic acid, p-hydroxybenzoic acid, and protocatechuic acid. While all these compounds share a similar aromatic carboxylic acid structure, this compound is unique due to its additional hydroxyl and ester functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C37H52O7 |
|---|---|
Peso molecular |
608.8 g/mol |
Nombre IUPAC |
(3S,6R,7R,8S,11R,12S,15S,16R,19R,20S,21R)-19-hydroxy-8-(4-hydroxybenzoyl)oxy-20-(hydroxymethyl)-3,7,11,16,20-pentamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylic acid |
InChI |
InChI=1S/C37H52O7/c1-33-17-14-28-35(3,19-16-30(37(28,5)32(42)43)44-31(41)22-6-9-24(39)10-7-22)26(33)13-11-25-23(20-33)8-12-27-34(25,2)18-15-29(40)36(27,4)21-38/h6-10,25-30,38-40H,11-21H2,1-5H3,(H,42,43)/t25-,26-,27+,28+,29+,30-,33-,34+,35+,36+,37+/m0/s1 |
Clave InChI |
CMBKJSYUCWJEIW-CMFKGNOUSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C2)(CC[C@@H]([C@]3(C)C(=O)O)OC(=O)C6=CC=C(C=C6)O)C |
SMILES canónico |
CC12CCC3C(C1CCC4C(=CCC5C4(CCC(C5(C)CO)O)C)C2)(CCC(C3(C)C(=O)O)OC(=O)C6=CC=C(C=C6)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


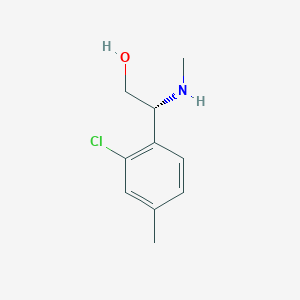
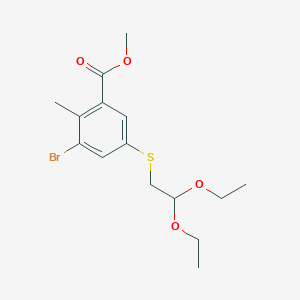

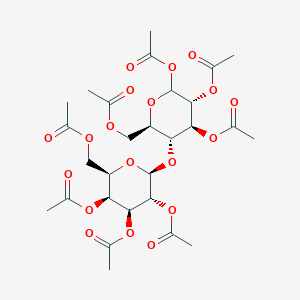
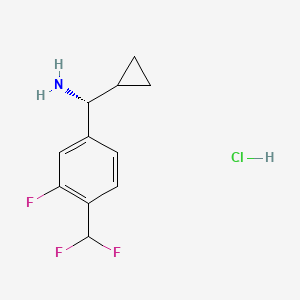
![(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14025019.png)
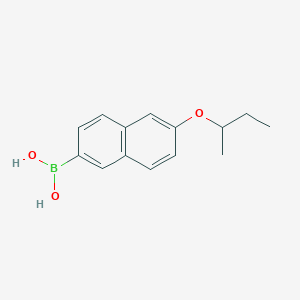
![1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B14025024.png)

![Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B14025029.png)
![3',6'-diamino-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14025035.png)
